molecular formula C13H18O10 B018959 Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- CAS No. 3082-95-9

Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-

Cat. No.: B018959
CAS No.: 3082-95-9
M. Wt: 334.28 g/mol
InChI Key: YAYYBTSPWBBXRC-HTGOSZRMSA-N
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Description

Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-: is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- typically involves the esterification of glucuronic acid derivatives. The process includes the acetylation of hydroxyl groups at positions 2, 3, and 4, followed by methylation of the carboxyl group. The reaction conditions often require the use of acetic anhydride and methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and acetylation reactions, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate for glycosyltransferases and glycosidases, facilitating the study of these enzymes’ activities and specificities .

Comparison with Similar Compounds

Uniqueness: Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- is unique due to its specific acetylation pattern, which makes it particularly useful for studying the enzymology of glycan formation and degradation. Its methyl ester group also provides a convenient handle for further chemical modifications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- involves the protection of the hydroxyl groups on glucose, oxidation to form the uronic acid, and subsequent esterification and acetylation reactions to form the final compound.", "Starting Materials": ["D-glucose", "methanol", "acetic anhydride", "sodium hydroxide", "pyridine", "acetic acid", "sodium chlorite", "acetic acid"], "Reaction": ["1. Protect the hydroxyl groups on glucose by reacting with methanol in the presence of sodium hydroxide to form methyl glucoside.", "2. Oxidize the methyl glucoside to form the uronic acid using sodium chlorite in acetic acid.", "3. Esterify the uronic acid with methanol and acetic anhydride in the presence of pyridine to form methyl glucopyranuronic acid methyl ester.", "4. Acetylate the remaining hydroxyl groups on the methyl glucopyranuronic acid methyl ester using acetic anhydride in the presence of pyridine to form Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-."] }

CAS No.

3082-95-9

Molecular Formula

C13H18O10

Molecular Weight

334.28 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1

InChI Key

YAYYBTSPWBBXRC-HTGOSZRMSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C

SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C

Synonyms

Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate;  D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate

Origin of Product

United States

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